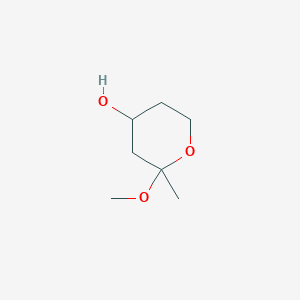
2-Methoxy-2-methyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyloxan-4-ol is an organic compound that belongs to the class of oxanes It is characterized by the presence of a methoxy group and a hydroxyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyloxan-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methyloxan-4-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-10°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
2-Methoxy-2-methyloxan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyloxan-4-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with a phenol group instead of an oxane ring.
2-Methoxy-4-nitroaniline: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Methoxy-2-methyloxan-4-ol is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of methoxy and hydroxyl groups allows for versatile reactivity in various chemical processes .
Properties
CAS No. |
62599-54-6 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methoxy-2-methyloxan-4-ol |
InChI |
InChI=1S/C7H14O3/c1-7(9-2)5-6(8)3-4-10-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
CAGKJERMIDSJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















